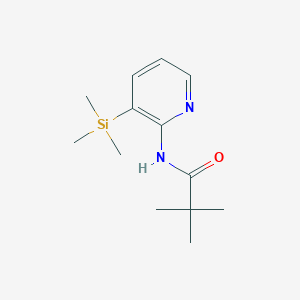

2,2-二甲基-N-(3-三甲基甲硅烷基-吡啶-2-基)-丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “triazolyl-2,2-dimethyl-3-phenylpropanoates” is a potential histone deacetylase (HDAC) inhibitor . HDAC inhibition has gained great importance in cancer treatment .

Synthesis Analysis

The design, synthesis, and biological testing of 16 compounds were based on the structure modification of methyl 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and methyl 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Molecular Structure Analysis

The structure of these compounds is based on 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Chemical Reactions Analysis

These compounds were tested in vitro for their antiproliferative activity against HeLa cells .科学研究应用

Potential HDAC Inhibitors

This compound has been studied in the context of Histone Deacetylase (HDAC) inhibition , which has gained significant importance in cancer treatment . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cancer treatment because abnormal alterations in the histone acetylation process are associated with cancer development .

In a study, 16 compounds were designed, synthesized, and biologically tested based on the structure modification of methyl 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate . The results identified some compounds as potential good inhibitors compared to the standard drug doxorubicin . These compounds also exhibited promising activity against other cancer cell lines namely; HCT-116, MCF-7, PC3, A549 and therefore were selected as hits for further optimization .

作用机制

Target of Action

The primary target of this compound is histone deacetylase (HDAC) enzymes . HDACs are involved in the deacetylation of ε-amino groups of lysine residues on histone tails, a process associated with gene silencing .

Mode of Action

The compound interacts with HDAC enzymes, inhibiting their activity . This inhibition disrupts the balance between histone acetyl transferases (HATs) and HDACs, leading to an increase in histone acetylation .

Biochemical Pathways

The increase in histone acetylation affects many cellular functions, including proliferation, cell-cycle regulation, and apoptosis . Abnormal alterations in the histone acetylation process are associated with cancer development .

Result of Action

The inhibition of HDACs by this compound can lead to an abnormal cell growth that shifts the controlled mechanisms of cell proliferation and differentiation . This has been shown to have antiproliferative activity against various cancer cell lines .

未来方向

属性

IUPAC Name |

2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGJZDHOKCDEGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579452 |

Source

|

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide | |

CAS RN |

86847-63-4 |

Source

|

| Record name | Propanamide, 2,2-dimethyl-N-[3-(trimethylsilyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)